molecular formula C14H29N3O4 B1663945 Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate CAS No. 117499-16-8

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

Cat. No. B1663945
M. Wt: 303.4 g/mol
InChI Key: KNORWRWRHNHJAV-UHFFFAOYSA-N
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Description

“Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate” is a chemical compound . It appears as a colorless to yellow or pale-red sticky oil to solid .


Molecular Structure Analysis

The molecular formula of “Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate” is C14H29N3O4 . The InChI code is 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.4 . It appears as a colorless to yellow or pale-red sticky oil to solid . The storage temperature is recommended to be at refrigerator conditions .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNORWRWRHNHJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569299
Record name Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

CAS RN

117499-16-8
Record name Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of diethylenetriamine (0.42 g; 4.1 mmol) in tetrahydrofuran (THF; 5 ml) is stirred at 0° C. under nitrogen for 20 minutes. A solution of 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON; 2.04 g; 8.2 mmol) in THF (5 ml) is then added dropwise and the reaction mixture is stirred at 0° C. for 1 hour. The solvent is eliminated at reduced pressure and the resulting residue is purified by silica gel column chromatography with methanol-ammonium hydroxide 100:3. 1.2 g (yield 96%) of an oil having the following characteristics is thus obtained:
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
LP Wu, M Ficker, SL Mejlsøe, A Hall, V Paolucci… - Journal of Controlled …, 2017 - Elsevier
We report on a simple robust procedure for synthesis of generation-4 poly-(amidoamine) (PAMAM) dendrimers with a precisely core positioned single sulforhodamine B molecule. The …
Number of citations: 20 www.sciencedirect.com
M Tsuei, M Shivrayan, YK Kim… - Journal of the …, 2020 - ACS Publications
We report that incubation of aqueous dispersions of supramolecular assemblies formed by synthetic alkyl triazole-based amphiphiles against interfaces of thermotropic liquid crystals (…
Number of citations: 20 pubs.acs.org
D Daly - 2014 - doras.dcu.ie
The work detailed in this thesis involves the synthesis, computational analysis and biological evaluation of a series of macrocycles against Kv1 channels that could lead to a novel …
Number of citations: 0 doras.dcu.ie
SY Huang, M Qian, VC Pierre - Inorganic chemistry, 2020 - ACS Publications
To evaluate the effect of ligand geometry on the coordination number, number of inner-sphere water molecules, and affinity for anions of the corresponding lanthanide complex, six tris-…
Number of citations: 14 pubs.acs.org
F Dannheim - 2021 - repository.cam.ac.uk
Antibody-drug conjugates (ADCs) are therapeutic entities which leverage the specificity of antibodies to selectively deliver potent cytotoxins to specific cell types, such as cancer cells. …
Number of citations: 1 www.repository.cam.ac.uk
AN Tevyashova, EN Bychkova… - ACS Infectious …, 2020 - ACS Publications
Amphotericin B (AmB, 1) is the drug of choice for treating the most serious systemic fungal or protozoan infections. Nevertheless, its application is limited by low solubility in aqueous …
Number of citations: 16 pubs.acs.org
YL Volodina, LG Dezhenkova, AS Tikhomirov… - European Journal of …, 2019 - Elsevier
Derivatives of the anthraquinone (anthracene-9,10-dione) such as doxorubicin, mitoxantrone and others have proved great clinical efficacy for decades. Currently the search in this …
Number of citations: 24 www.sciencedirect.com
C Molinaro, N Wambang, S Pellegrini, N Henry… - International Journal of …, 2023 - mdpi.com
Topoisomerases are interesting targets in cancer chemotherapy. Here, we describe the design and synthesis of a novel copper(II) indenoisoquinoline complex, WN198. The new …
Number of citations: 9 www.mdpi.com
KE Grier - 2022 - orbit.dtu.dk
The work presented in this thesis, is the result of my PhD studies conducted at the Department of Chemistry at the Technical University of Denmark, under the supervision of Associate …
Number of citations: 3 orbit.dtu.dk
K Øya - 2019 - ntnuopen.ntnu.no
The scope of this master thesis has been to synthesise fused benzene amphiphiles with one or more cationic N-groups. If the degree of purity is sufficient (> 95%), the products will be …
Number of citations: 0 ntnuopen.ntnu.no

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